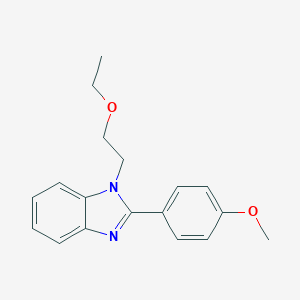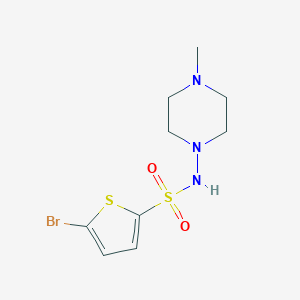![molecular formula C17H15BrN2O2S2 B384573 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 618397-18-5](/img/structure/B384573.png)
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex organic molecule. It contains a thieno[3,4-d]imidazole ring, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, from pharmaceuticals to dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]imidazole ring, which is a five-membered ring containing two nitrogen atoms and a sulfur atom . The presence of the phenyl and bromophenyl groups would also be significant features of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,4-d]imidazole ring and the phenyl and bromophenyl groups. The bromine atom on the bromophenyl group could potentially be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the thieno[3,4-d]imidazole ring and the phenyl and bromophenyl groups .Applications De Recherche Scientifique
Antimycobacterial Agents
Imidazole derivatives have been studied for their potential as antimycobacterial agents. The benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives, which share a similar core structure with the compound , have shown promising activity against Mycobacterium tuberculosis (Mtb) with low cellular toxicity . This suggests that our compound could be explored for its efficacy in treating tuberculosis.
Biocide Applications
The compound is under review for use as a biocide in the European Economic Area and Switzerland. Potential uses include product preservation, controlling slimes, and preservation for working or cutting fluids . This indicates its utility in preventing the growth of unwanted organisms in various industrial and commercial products.
Neuroprotective Potential
Research on a related pyrazoline derivative has indicated potential neuroprotective effects by investigating the enzyme acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Given the structural similarities, the compound may also possess neuroprotective properties that could be beneficial in the study of neurological disorders.
Antioxidant Properties
The same study on the pyrazoline derivative also suggested antioxidant activities . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound’s potential antioxidant properties could be harnessed in pharmaceuticals to combat oxidative damage.
Synthetic Methodology Development
Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles . The compound could serve as a model for developing new synthetic strategies, given its complex structure and potential reactivity.
Antibacterial Activities
Imidazole-based compounds have been investigated for their antibacterial activities against various bacterial strains . While the results showed moderate activity, it opens up the possibility of further optimization and testing of the compound for broader antibacterial applications.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-12-6-8-14(9-7-12)20-16-11-24(21,22)10-15(16)19(17(20)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQFKXRZKIVZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384490.png)
![1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384497.png)
![3-Propan-2-yl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384498.png)

![1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384500.png)
![2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole](/img/structure/B384501.png)
![2-benzyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B384503.png)




![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)
![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B384511.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)